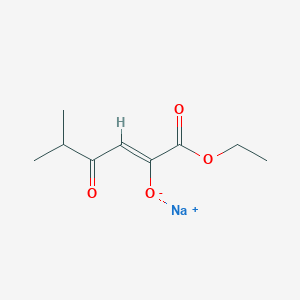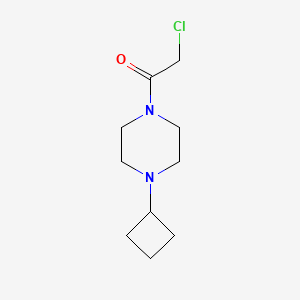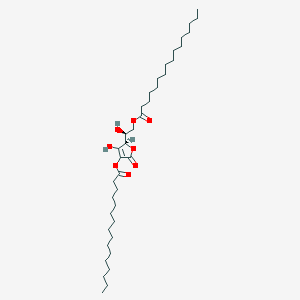![molecular formula C9H7ClF3NO2 B1466145 2-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]propionsäure CAS No. 1566079-39-7](/img/structure/B1466145.png)
2-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]propionsäure
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid” is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The empirical formula is C6H3ClF3N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel: Pflanzenschutz
Diese Verbindung ist ein Schlüsselbestandteil bei der Synthese von Pflanzenschutzmitteln, insbesondere Herbiziden. Sie dient als Vorstufe für die Herstellung von Verbindungen wie Fluazifop-Butyl, das zur Bekämpfung von Grasunkräutern in breitblättrigen Kulturen eingesetzt wird . Die Trifluormethylgruppe verstärkt die herbizide Wirkung aufgrund ihrer elektronegativen Natur, die zur Stabilität und Bioverfügbarkeit des Herbizids beiträgt.
Pharmazeutische Industrie: Arzneimittelentwicklung
Die in dieser Verbindung vorhandene Trifluormethylgruppe ist ein gängiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Ihre Einarbeitung in Arzneistoffmoleküle kann ihre metabolische Stabilität, Lipophilie und Bioaktivität deutlich verändern. Dies macht sie zu einem wertvollen Bestandteil bei der Entwicklung neuer Arzneimittelverbindungen mit verbesserter Wirksamkeit und pharmakokinetischen Eigenschaften.
Organische Synthese: Regioselektive Funktionalisierung
In der synthetischen Chemie dient diese Verbindung als Modellsubstrat für die Untersuchung der regioselektiven Funktionalisierung . Forscher nutzen sie, um neue Wege zur Anbringung von funktionellen Gruppen an bestimmten Positionen am Pyridinring zu erforschen, was entscheidend ist, um komplexe Moleküle mit präzisen Strukturkonfigurationen zu erzeugen.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4(8(15)16)7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPSJVUBPJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)


![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)








![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
